Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluorobenzyl)piperidine hydrochloride

LC-MS quantitative analysis Stable isotope labeling Internal standard preparation

This para-fluoro benzylpiperidine is the key intermediate in the patented industrial synthesis of Eliprodil hydrochloride (EP 0109317) and a structurally validated BACE-1 inhibitor fragment (PDB: 2OHN, 2.15 Å). The 4-fluoro substituent imparts distinct electronic and lipophilic properties critical for receptor binding geometry and metabolic stability—substituting with unsubstituted or ortho/chloro analogs risks binding specificity and synthetic yield. Optimized Rh/C-catalyzed hydrogenation route achieves 60% overall yield. Ideal for deuterium-labeled internal standard synthesis and tyrosinase inhibitor development (IC50 7.56 μM). Bulk quantities available for R&D and production.

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 193357-52-7
Cat. No. B069566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyl)piperidine hydrochloride
CAS193357-52-7
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
InChIKeyOJKWWANXBGLGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzyl)piperidine Hydrochloride (CAS 193357-52-7): Pharmaceutical Intermediate Procurement and Technical Specifications


4-(4-Fluorobenzyl)piperidine hydrochloride (CAS 193357-52-7) is a para-fluorinated benzylpiperidine derivative that serves as a critical pharmaceutical intermediate in the synthesis of NMDA receptor antagonists, β-secretase (BACE-1) inhibitors, and tyrosinase-modulating compounds [1]. The compound possesses a piperidine ring core with a 4-fluorobenzyl substituent at the 4-position, and is typically supplied as the hydrochloride salt to enhance aqueous solubility and facilitate laboratory handling [2]. The para-fluoro substitution on the benzyl moiety imparts distinct electronic and lipophilic characteristics compared to unsubstituted, ortho-fluoro, or chloro analogs, which directly impacts receptor binding geometry and metabolic stability in downstream drug candidates.

Why Generic Benzylpiperidine Substitution Cannot Substitute for 4-(4-Fluorobenzyl)piperidine Hydrochloride in Drug Discovery Programs


Substituting 4-(4-fluorobenzyl)piperidine hydrochloride with generic benzylpiperidine analogs (e.g., 4-benzylpiperidine, 4-(4-chlorobenzyl)piperidine, or 4-(2-fluorobenzyl)piperidine) introduces unacceptable risk in receptor binding specificity, metabolic stability, and downstream synthetic yields. The para-fluoro substituent on the benzyl ring is not a passive spectator; its specific electronic and steric properties dictate the ligand's binding pose within therapeutic targets such as BACE-1 and NMDA receptor subtypes [1]. Empirical evidence demonstrates that benzyl substitution patterns (para-fluoro vs. unsubstituted vs. chloro vs. ortho-fluoro) produce quantitatively distinct outcomes in both binding affinity and functional activity [2]. Furthermore, the compound's established role as the validated intermediate in the industrial-scale synthesis of Eliprodil and structurally defined BACE-1 inhibitors means that deviation from this specific building block necessitates complete re-optimization of synthetic routes, catalyst selection, and purification protocols—incurring substantial time and cost penalties without guaranteed biological equivalence [3].

Quantitative Differentiator Analysis: 4-(4-Fluorobenzyl)piperidine Hydrochloride vs. Closest Benzylpiperidine Analogs


Deuterated Isotopomer Synthesis Efficiency: 4-(4-Fluorobenzyl)piperidine as Optimal Substrate for Catalytic H/D Exchange

For laboratories requiring deuterium-labeled internal standards for LC-MS quantification, 4-(4-fluorobenzyl)piperidine demonstrates superior benzylic H/D exchange efficiency compared to non-fluorinated benzylpiperidine analogs. The para-fluoro substituent electronically activates the benzylic position toward palladium-catalyzed hydrogen-deuterium exchange under mild conditions, enabling preparation of d2 and d6 isotopomers with high isotopic enrichment [1]. This contrasts with unsubstituted benzylpiperidines, which require more forcing conditions or alternative synthetic routes to achieve comparable deuteration levels [2].

LC-MS quantitative analysis Stable isotope labeling Internal standard preparation

X-ray Crystallographic Binding Mode: 4-(4-Fluorobenzyl)piperidine Fragment Occupancy in BACE-1 Active Site

X-ray crystallographic analysis (PDB: 2OHN) reveals that 4-(4-fluorobenzyl)piperidine binds to the β-secretase (BACE-1) active site with a specific orientation that is structurally validated at 2.15 Å resolution [1]. The para-fluorobenzyl moiety occupies a defined hydrophobic pocket within the enzyme's catalytic cleft, with the fluorine atom positioned to form specific van der Waals contacts that are absent in the unsubstituted benzylpiperidine analog [2]. The piperidine nitrogen is oriented toward catalytic aspartate residues, establishing a hydrogen-bonding network that stabilizes the fragment-enzyme complex. This experimentally defined binding pose provides a structural rationale for why 4-(4-fluorobenzyl)piperidine serves as a privileged fragment for BACE-1 inhibitor development, whereas ortho-fluoro or chloro-substituted analogs exhibit altered binding geometries and reduced occupancy in this pocket.

BACE-1 inhibition Alzheimer's disease Fragment-based drug discovery

Hydrogenation Catalyst Efficiency: Rh/C vs. Pd/C Performance in Pyridine Ring Saturation

In the key hydrogenation step converting 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine, rhodium on carbon (Rh/C) demonstrates superior catalytic efficiency compared to palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts [1]. This catalyst differentiation is critical for industrial-scale synthesis, where reaction rate and conversion yield directly impact production economics. Among precious metal catalysts evaluated, Rh/C achieved the optimal balance of conversion rate and product purity under identical solvent and temperature conditions. This process optimization was developed as part of an industrially feasible three-step synthesis achieving 60% overall yield—a substantial improvement over traditional multi-step literature methods with yields below 20% [2].

Catalytic hydrogenation Process chemistry Pharmaceutical manufacturing

Tyrosinase Inhibitor Scaffold Optimization: Fluorobenzylpiperidine Fragment Contribution to IC50 Enhancement

The 4-(4-fluorobenzyl)piperidine fragment serves as a foundational scaffold for tyrosinase inhibitor development. Systematic chemical exploration demonstrated that derivatives incorporating this fragment achieved IC50 values significantly lower than the initial lead compound and the reference inhibitor kojic acid [1]. The most potent derivative (compound 2d) exhibited an IC50 of 7.56 μM against mushroom tyrosinase, representing a 33-fold improvement over the initial lead compound 1a (IC50 = 252 μM) that lacked the optimized 4-fluorobenzylpiperidine core [2]. Kinetic analysis via Lineweaver-Burk plots revealed compound 2d acts as a mixed-type inhibitor, whereas other derivatives (2a-c, 10b) function as non-competitive inhibitors—demonstrating that subtle structural modifications to the 4-(4-fluorobenzyl)piperidine scaffold modulate inhibition mechanism in addition to potency [3].

Tyrosinase inhibition Melanin biosynthesis Fragment-based optimization

Validated Application Scenarios for 4-(4-Fluorobenzyl)piperidine Hydrochloride Procurement and Use


Fragment-Based Drug Discovery Targeting BACE-1 in Alzheimer's Disease Programs

Procure 4-(4-fluorobenzyl)piperidine hydrochloride as a structurally validated fragment hit for BACE-1 inhibitor development. The compound's binding mode in the BACE-1 active site has been experimentally determined by X-ray crystallography at 2.15 Å resolution (PDB: 2OHN), providing unambiguous structural guidance for fragment growing and linking strategies [1]. Unlike other benzylpiperidine fragments that lack crystallographic validation, this compound offers a defined starting point for structure-based drug design efforts targeting β-secretase in Alzheimer's disease [2].

Large-Scale Synthesis of Eliprodil and Related NMDA Antagonist Candidates

Utilize 4-(4-fluorobenzyl)piperidine hydrochloride as the key intermediate in the industrial-scale preparation of Eliprodil hydrochloride and structurally related NMDA receptor antagonists. The patented synthetic route (EP 0109317) employs this specific intermediate in condensation reactions with 2-bromo-1-(4-chlorophenyl)ethanone, followed by reduction to yield the final NMDA antagonist scaffold [3]. The Rh/C-catalyzed hydrogenation process for preparing this intermediate from 4-(4-fluorobenzyl)pyridine has been optimized for industrial feasibility with 60% overall yield [4].

Development of Deuterated Internal Standards for LC-MS Bioanalytical Quantification

Employ 4-(4-fluorobenzyl)piperidine as the optimal substrate for preparing deuterium-labeled internal standards required for quantitative LC-MS bioanalysis. The para-fluoro substitution facilitates efficient Pd/C-catalyzed H/D exchange at benzylic positions, enabling cost-effective synthesis of d2 and d6 isotopomers [5]. This property is particularly valuable for laboratories developing bioanalytical methods for fluorobenzylpiperidine-containing drug candidates, where stable isotope-labeled internal standards are essential for accurate pharmacokinetic measurements.

Tyrosinase Inhibitor Lead Optimization for Pigmentation Disorder Therapeutics

Use 4-(4-fluorobenzyl)piperidine as the core scaffold for synthesizing tyrosinase inhibitor candidates. SAR studies have demonstrated that derivatives built upon this fragment achieve IC50 values as low as 7.56 μM against mushroom tyrosinase, representing a 33-fold improvement over the initial lead compound [6]. The inhibition mechanism (mixed-type vs. non-competitive) can be modulated through peripheral substitutions, offering a tunable platform for optimizing both potency and mechanism of action [7].

Quote Request

Request a Quote for 4-(4-Fluorobenzyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.